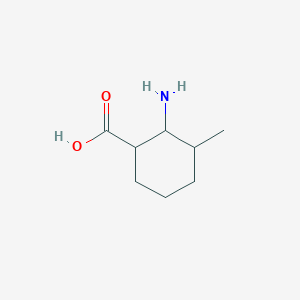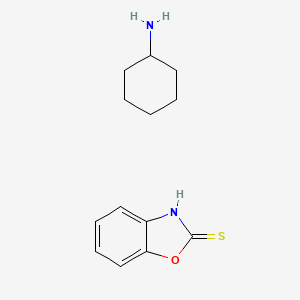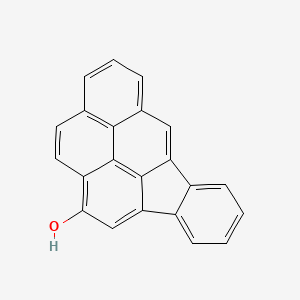
2-Hydroxyindeno(1,2,3-cd)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyindeno(1,2,3-cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are a class of organic compounds composed of multiple aromatic rings. They are known for their persistence in the environment and potential health hazards, including mutagenic and carcinogenic properties . This compound, specifically, is a hydroxylated form of indeno(1,2,3-cd)pyrene, which is often studied for its environmental and biological impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyindeno(1,2,3-cd)pyrene can be achieved through various methods. One common approach involves the hydroxylation of indeno(1,2,3-cd)pyrene. This can be done using strong oxidizing agents under controlled conditions. For instance, the hydroxylation can be carried out using a mixture of nitric acid and acetic anhydride .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar to other PAHs, it can be produced through the combustion of organic materials such as coal, oil, and wood .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyindeno(1,2,3-cd)pyrene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of this compound .
Scientific Research Applications
2-Hydroxyindeno(1,2,3-cd)pyrene has several applications in scientific research:
Environmental Studies: It is used as a marker for studying the environmental impact of PAHs and their degradation pathways.
Biological Research: Its metabolites are studied for their mutagenic and carcinogenic properties, providing insights into cancer research.
Chemical Research: It serves as a model compound for studying the chemical behavior of PAHs and their interactions with other substances.
Mechanism of Action
The mechanism of action of 2-Hydroxyindeno(1,2,3-cd)pyrene involves its metabolism by the cytochrome P450 enzyme system. This leads to the formation of reactive metabolites, including epoxides and dihydrodiols, which can bind to DNA and proteins, causing mutations and potentially leading to carcinogenesis . The hydroxylation at multiple positions initiates its biodegradation, which is crucial for understanding its environmental fate .
Comparison with Similar Compounds
Indeno(1,2,3-cd)pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another PAH with similar mutagenic and carcinogenic effects.
Dibenz[a,h]anthracene: A structurally similar PAH with comparable environmental and health impacts.
Uniqueness: 2-Hydroxyindeno(1,2,3-cd)pyrene is unique due to its specific hydroxylation, which affects its chemical reactivity and biological interactions. This hydroxyl group makes it more soluble in water compared to its parent compound, influencing its environmental behavior and toxicity .
Properties
CAS No. |
99520-66-8 |
|---|---|
Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8,10,12,14(19),15,17,20-undecaen-10-ol |
InChI |
InChI=1S/C22H12O/c23-19-11-18-15-7-2-1-6-14(15)17-10-13-5-3-4-12-8-9-16(19)22(20(12)13)21(17)18/h1-11,23H |
InChI Key |
LLNVSKHNSKFCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C3C2=CC(=C6C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




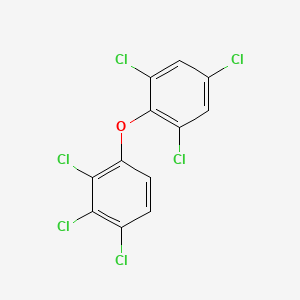
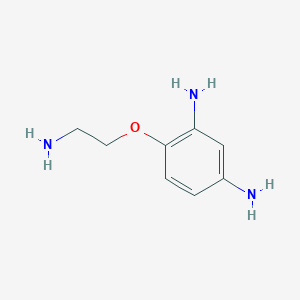
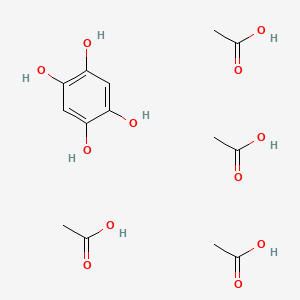

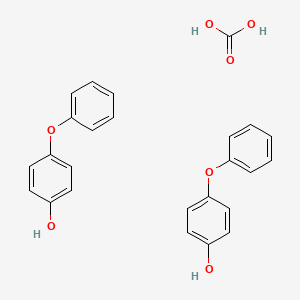
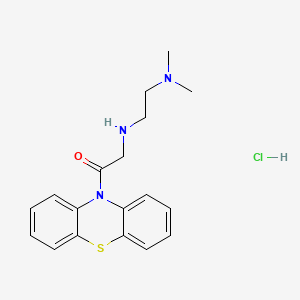
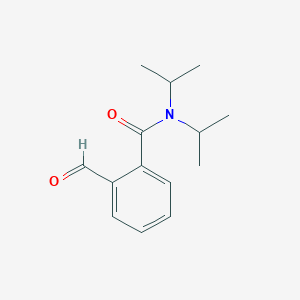
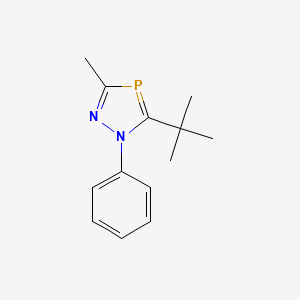
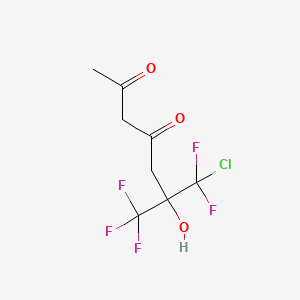
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
